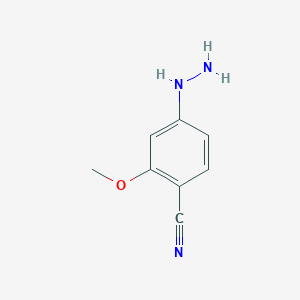

4-Hydrazino-2-methoxy-benzonitrile

Description

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

4-hydrazinyl-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H9N3O/c1-12-8-4-7(11-10)3-2-6(8)5-9/h2-4,11H,10H2,1H3 |

InChI Key |

LELAZBFGUJPBQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methoxy-benzonitrile

One-Pot Oximation-Dehydration Method

A highly efficient and industrially viable method for synthesizing 4-methoxy-benzonitrile involves a one-pot reaction starting from 4-methoxybenzaldehyde . This method integrates oximation followed by dehydration in a single reaction vessel, thus simplifying the process and improving yield and purity.

Reaction Scheme:

- Oximation : 4-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride (oximation agent) in an organic solvent to form the intermediate 4-methoxybenzaldehyde oxime.

- Dehydration : The oxime intermediate is dehydrated using a dehydrating agent (e.g., thionyl chloride) to yield 4-methoxy-benzonitrile.

Typical Conditions and Reagents:

| Parameter | Details |

|---|---|

| Starting Material | 4-Methoxybenzaldehyde (67.5 g, 500 mmol) |

| Oximation Agent | Hydroxylamine hydrochloride (45.2 g, 650 mmol) |

| Organic Solvent | Methylene dichloride (700 mL) |

| Base | Triethylamine (75.8 g, 750 mmol) |

| Dehydrating Agent | Thionyl chloride (119.0 g, 1000 mmol) |

| Temperature (Oximation) | 25–35 °C |

| Temperature (Dehydration) | 10–25 °C |

| Reaction Time (Oximation) | ~3 hours |

| Reaction Time (Dehydration) | ~3 hours |

| Yield | 92.8% |

| Purity (HPLC) | 99.2% |

Observations:

- The reaction is conducted under mild temperatures (0–40 °C).

- The process avoids harsh conditions like high temperature or toxic cyanide sources.

- The method yields high purity 4-methoxy-benzonitrile suitable for further functionalization.

- The overall synthetic route is cost-effective, scalable, and environmentally friendlier compared to traditional methods involving phosphorus pentachloride or nickel cyanide.

Introduction of the Hydrazino Group: Preparation of 4-Hydrazino-2-methoxy-benzonitrile

Hydrazinolysis of Halogenated Intermediates

A common and effective route to introduce the hydrazino group at the 4-position involves nucleophilic substitution of a halogenated aromatic nitrile derivative with hydrazine hydrate.

Example Procedure:

- Starting from a 2-methoxy-4-chlorobenzonitrile intermediate (prepared by chlorination of 2-methoxy-benzonitrile or related precursors).

- React with hydrazine hydrate in an organic solvent such as toluene.

- Reaction typically proceeds at room temperature or slightly elevated temperatures (0–40 °C).

- Reaction times range from 5 to 20 hours depending on molar ratios and temperature.

Reaction Parameters:

| Parameter | Details |

|---|---|

| Starting Material | 2-Methoxy-4-chlorobenzonitrile |

| Nucleophile | Hydrazine hydrate (1–3 equivalents) |

| Solvent | Toluene |

| Temperature | 0–40 °C (room temperature preferred) |

| Reaction Time | 5–20 hours |

| Yield | Not explicitly stated; generally moderate to high |

Mechanistic Insight:

Comparative Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Methoxy-benzonitrile synthesis | One-pot oximation-dehydration from 4-methoxybenzaldehyde | Hydroxylamine hydrochloride, thionyl chloride, triethylamine, methylene dichloride, 10–35 °C | 92.8 | High purity, scalable, mild conditions |

| Hydrazinolysis of halogenated intermediate | Nucleophilic substitution of halogen by hydrazine hydrate | Hydrazine hydrate, toluene, 0–40 °C, 5–20 h | Moderate to high (not explicitly stated) | Requires halogenated precursor, careful temperature control |

| Hydrazinolysis of chlorinated pyrimidine analogs | Chlorination followed by hydrazinolysis | Phosphorus oxychloride, hydrazine hydrate, 0–40 °C | Not specified | Specific to pyrimidine derivatives, informative for hydrazinolysis |

Summary and Recommendations

- The most reliable and industrially applicable method for preparing 4-Hydrazino-2-methoxy-benzonitrile involves first synthesizing 4-methoxy-benzonitrile via a one-pot oximation-dehydration method starting from 4-methoxybenzaldehyde , followed by hydrazinolysis of a halogenated intermediate.

- The one-pot method for 4-methoxy-benzonitrile offers excellent yield (>90%) and purity (>99%), with mild reaction conditions and cost-effective reagents.

- Hydrazinolysis with hydrazine hydrate is best conducted at controlled temperatures (room temperature to 40 °C) to ensure substitution without degradation.

- Alternative methods involving pyrimidine analogs provide mechanistic insights but are less directly applicable.

- Overall, these methods provide a robust framework for laboratory and industrial synthesis of 4-Hydrazino-2-methoxy-benzonitrile with high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazineyl-2-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of azo or azoxy derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Hydrazineyl-2-methoxybenzonitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazineyl-2-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it may inhibit key enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Methoxybenzonitrile

Structure: Lacks the hydrazino group, with a single methoxy substituent at the 4-position. Properties:

- Molecular Weight : 133.15 g/mol (calculated).

- Reactivity: Primarily undergoes nitrile hydrolysis or electrophilic substitution. The absence of the hydrazino group limits its utility in condensation reactions.

- Safety: Classified as hazardous due to nitrile toxicity but lacks the reactive hydrazino group, reducing risks associated with oxidation or explosive decomposition .

| Parameter | 4-Hydrazino-2-methoxy-benzonitrile | 4-Methoxybenzonitrile |

|---|---|---|

| Substituents | 2-OCH₃, 4-NHNH₂ | 4-OCH₃ |

| Molecular Weight | ~165.18 g/mol (estimated) | 133.15 g/mol |

| Key Reactivity | Nucleophilic hydrazino reactions | Nitrile hydrolysis |

| Hazard Profile | High (hydrazino toxicity) | Moderate (nitrile group) |

4-(Dimethylamino)benzohydrazide

Structure: Contains a hydrazide (-CONHNH₂) group at the 4-position and a dimethylamino (-N(CH₃)₂) group. Properties:

- Crystallography : Exhibits strong hydrogen-bonding networks, as demonstrated in single-crystal X-ray studies .

- Electronic Effects: The dimethylamino group enhances electron density on the aromatic ring, contrasting with the electron-withdrawing nitrile in 4-Hydrazino-2-methoxy-benzonitrile.

- Applications : Used in coordination chemistry and as a ligand precursor, whereas the nitrile group in the target compound favors nucleophilic additions .

4-[(4-Methoxyphenyl)amino]benzonitrile

Structure: Features an amino (-NH-) group linking a 4-methoxyphenyl substituent to the benzonitrile core. Properties:

- Synthetic Utility: Participates in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura), as evidenced by literature on arylaminonitriles .

- Solubility: Increased lipophilicity due to the 4-methoxyphenyl group compared to the hydrazino derivative, which may exhibit higher polarity.

- Stability: The amino group is less reactive than hydrazino, reducing susceptibility to oxidation .

Research Findings and Computational Insights

- DFT Studies: Density functional theory (DFT) calculations, as applied in analogous compounds (e.g., 4-(Dimethylamino)benzohydrazide), predict electronic properties and hydrogen-bonding interactions, which are critical for understanding reactivity and stability .

- Thermochemical Data: Hybrid functionals (e.g., B3LYP) accurately model atomization energies and ionization potentials, suggesting computational methods could predict the target compound’s behavior in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.